molecular formula C23H21N3 B8485899 6-cyclopropyl-2,3-bis(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine

6-cyclopropyl-2,3-bis(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B8485899
M. Wt: 339.4 g/mol
InChI Key: HAJOONHAACAOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyclopropyl-2,3-bis(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including 6-cyclopropyl-2,3-bis(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine, can be achieved through various methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-2,3-bis(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may yield fully saturated compounds .

Scientific Research Applications

6-cyclopropyl-2,3-bis(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and antitumor properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly as a kinase inhibitor for cancer treatment.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-2,3-bis(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell proliferation and survival pathways. This makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-cyclopropyl-2,3-bis(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine include other pyrrolopyrazine derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its cyclopropyl and p-tolyl groups contribute to its distinct reactivity and potential therapeutic applications, particularly in kinase inhibition .

Properties

Molecular Formula

C23H21N3

Molecular Weight

339.4 g/mol

IUPAC Name

6-cyclopropyl-2,3-bis(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C23H21N3/c1-14-3-7-17(8-4-14)21-22(18-9-5-15(2)6-10-18)26-23-20(24-21)13-19(25-23)16-11-12-16/h3-10,13,16H,11-12H2,1-2H3,(H,25,26)

InChI Key

HAJOONHAACAOKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(NC(=C3)C4CC4)N=C2C5=CC=C(C=C5)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(Cyclopropylethynyl)-5,6-di-p-tolylpyrazin-2-amine (step 4)(279 mg, 0.822 mmol) in tert-BuOH (10 ml) was treated with potassium tert-butoxide (184 mg, 1.644 mmol) and heated at reflux for 6 hours. The mixture was diluted with water and extracted with DCM (×3). The combined organic extracts were concentrated under reduced pressure and purification of the crude product by chromatography on silica eluting with 0-20% EtOAc in iso-hexane afforded the titled compound as a beige coloured solid;
Quantity
279 mg
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reactant
Reaction Step One
Quantity
184 mg
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reactant
Reaction Step One
Quantity
10 mL
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

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